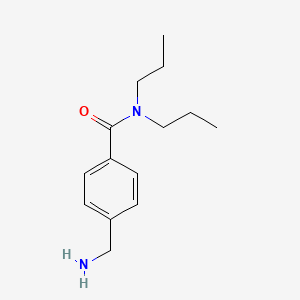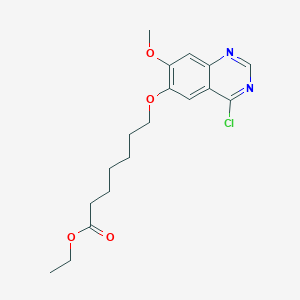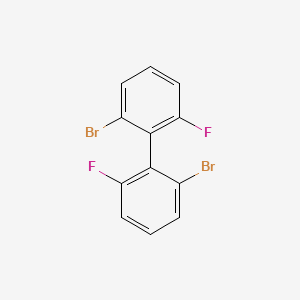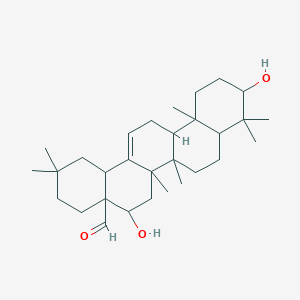
3beta,16beta-Dihydroxyolean-12-en-28-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,16beta-Dihydroxyolean-12-en-28-al is a pentacyclic triterpenoid compound. It is a derivative of oleanane, a naturally occurring compound found in various plants. This compound is known for its unique structure, which includes two hydroxyl groups at the 3 and 16 positions and an aldehyde group at the 28 position. It is commonly found in grapes and olives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,16beta-Dihydroxyolean-12-en-28-al typically involves the oxidation of erythrodiol, a naturally occurring triterpenoid. The primary hydroxy group at position 28 of erythrodiol is oxidized to form the corresponding aldehyde . The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification of erythrodiol from plant sources such as olives. The extracted erythrodiol is then subjected to controlled oxidation to yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3beta,16beta-Dihydroxyolean-12-en-28-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group at position 28 can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups at positions 3 and 16 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification reactions.
Major Products Formed
Oxidation: Formation of 3beta,16beta-Dihydroxyolean-12-en-28-oic acid.
Reduction: Formation of 3beta,16beta-Dihydroxyolean-12-en-28-ol.
Substitution: Formation of esters or ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3beta,16beta-Dihydroxyolean-12-en-28-al has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 3beta,16beta-Dihydroxyolean-12-en-28-al involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can scavenge free radicals, thereby reducing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleanolic Acid: A closely related triterpenoid with a carboxylic acid group at position 28 instead of an aldehyde.
Echinocystic Acid: Another triterpenoid with hydroxyl groups at positions 3 and 16 but with a carboxylic acid group at position 28.
Maslinic Acid: Similar to oleanolic acid but with an additional hydroxyl group at position 2.
Uniqueness
3beta,16beta-Dihydroxyolean-12-en-28-al is unique due to its specific combination of functional groups, including the aldehyde group at position 28 and hydroxyl groups at positions 3 and 16. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C30H48O3 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,18,20-24,32-33H,9-17H2,1-7H3 |
InChI-Schlüssel |
KXPGLTQQRPXDSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




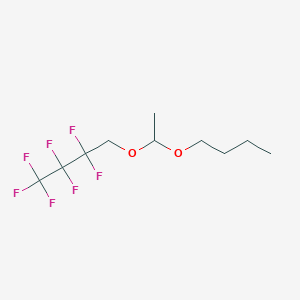

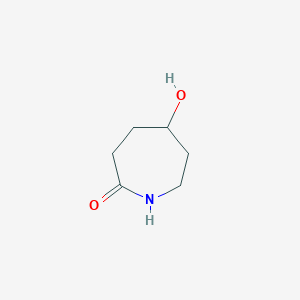


![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)
![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)
